molecular formula C11H13BrFNO2S B2883276 1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine CAS No. 1790694-16-4

1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine

Cat. No.: B2883276
CAS No.: 1790694-16-4
M. Wt: 322.19
InChI Key: XOGVIDXDGBGGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine is a sulfonamide derivative featuring a piperidine ring linked to a substituted benzene ring via a sulfonyl group. The benzene ring is functionalized with bromine and fluorine at positions 5 and 2, respectively. The compound is synthesized via sulfonylation of piperidine using 5-bromo-2-fluorobenzenesulfonyl chloride, a reaction analogous to methods described for related sulfonamides . Its stability and reactivity are influenced by the electron-withdrawing nature of bromine and fluorine, which enhance the electrophilicity of the sulfonyl group and stabilize intermediates during synthesis .

Properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO2S/c12-9-4-5-10(13)11(8-9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGVIDXDGBGGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-fluorobenzene and piperidine.

    Sulfonylation Reaction: The 5-bromo-2-fluorobenzene undergoes a sulfonylation reaction with a sulfonyl chloride reagent to form 5-bromo-2-fluorobenzenesulfonyl chloride.

    Nucleophilic Substitution: The sulfonyl chloride intermediate then reacts with piperidine in the presence of a base, such as triethylamine, to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in various coupling reactions.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and fluorine atoms may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents on Benzene Ring Key Structural Differences Reference
1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine 5-Bromo, 2-fluoro Baseline for comparison -
1-(2-Bromophenylsulfonyl)piperidine 2-Bromo Lacks fluorine; bromine at position 2
1-((3-Bromophenyl)sulfonyl)piperidine 3-Bromo Bromine at position 3; lacks fluorine
1-[(5-Bromo-2-ethoxy-4-methylphenyl)sulfonyl]piperidine 5-Bromo, 2-ethoxy, 4-methyl Ethoxy and methyl substituents added
  • Electronic Effects: Fluorine at position 2 (ortho to sulfonyl) increases the electron-withdrawing effect, stabilizing the sulfonamide intermediate during synthesis compared to non-fluorinated analogs .

Pharmacophore and Conformational Analysis

  • Conformational Flexibility : Piperidine sulfonamides adopt stable chair conformations, with substituents influencing ring puckering. The target compound’s fluorine and bromine substituents may restrict rotation around the sulfonyl-piperidine bond, favoring specific bioactive conformations .
  • Pharmacophore Fit : Analogs with hydrophobic substituents (e.g., 4-methyl groups) exhibit better fit into hydrophobic cavities near helices α4/α5 in S1R ligands. The target compound’s halogens may instead engage in halogen bonding with polar residues .

Biological Activity

1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine is a sulfonyl piperidine derivative notable for its potential applications in medicinal chemistry and biological research. This compound features a piperidine ring attached to a sulfonyl group, which is further connected to a bromine and fluorine-substituted benzene ring. Its unique structure allows it to engage in various biological interactions, making it a candidate for drug development and other therapeutic applications.

Molecular Formula: C11H13BrFNO2S
Molecular Weight: 322.19 g/mol
InChI Key: InChI=1S/C11H13BrFNO2S/c12-9-4-5-10(13)11(8-7-14)6-3/h4-5,7H,3,6,8H2,1-2H3

The compound is synthesized through a series of chemical reactions, primarily involving sulfonylation and nucleophilic substitution of 5-bromo-2-fluorobenzene with piperidine. This synthesis can be optimized by adjusting reaction conditions such as temperature and solvent choice (commonly dimethylformamide or tetrahydrofuran) to enhance yield and purity .

The biological activity of this compound can be attributed to its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the presence of bromine and fluorine atoms may enhance the compound's binding affinity and specificity towards certain biological targets .

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Antibacterial Activity: The compound has shown potential against various bacterial strains, likely due to its ability to interfere with bacterial enzyme functions .
  • Enzyme Inhibition: It has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
  • Antitumor Activity: Similar compounds have demonstrated anticancer properties, suggesting that this compound may also possess antitumor effects .
  • Antiviral Properties: Emerging studies suggest that derivatives of piperidine may exhibit antiviral activity, particularly against RNA viruses .

Study 1: Antibacterial Evaluation

A study evaluated the antibacterial activity of piperidine derivatives, including this compound. The compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control samples, highlighting its potential as an antibacterial agent.

Study 2: Enzyme Inhibition Assay

In another investigation focusing on enzyme inhibition, the compound was assessed for its ability to inhibit AChE activity in vitro. The results showed a dose-dependent inhibition pattern, suggesting that the sulfonyl moiety plays a critical role in enzyme interaction.

Data Summary

Activity Type Effect Reference
AntibacterialSignificant inhibition
Enzyme Inhibition (AChE)Dose-dependent inhibition
AntitumorPotential anticancer effects
AntiviralActivity against RNA viruses

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.